2-Methyl-2-propyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and continuous removal of by-products like water are crucial for optimizing the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in alcohols .
Scientific Research Applications
2-Methyl-2-propyl-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds during organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propyl-1,3-dioxolane involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions during synthetic transformations . This stability is due to the formation of a five-membered ring structure, which is less prone to hydrolysis compared to other acetal forms .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another cyclic acetal with a six-membered ring structure.
1,2-Dioxolane: An isomeric form where the two oxygen centers are adjacent.
Tetrahydrofuran (THF): A related compound where the methylene group at the 2-position is replaced with an oxygen atom.
Uniqueness
2-Methyl-2-propyl-1,3-dioxolane is unique due to its specific ring structure and the presence of a methyl and propyl group, which confer distinct chemical properties and reactivity compared to other dioxolanes and related compounds .
Properties
CAS No. |
4352-98-1 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-methyl-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(2)8-5-6-9-7/h3-6H2,1-2H3 |
InChI Key |
NXGWCOIWOMWSDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.